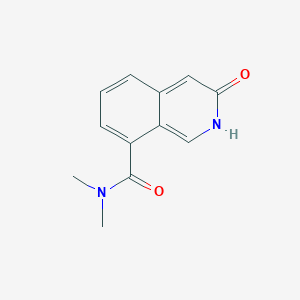![molecular formula C21H19N3O3S2 B2533927 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide CAS No. 922448-05-3](/img/structure/B2533927.png)
4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide, also known as Compound A, is a novel small molecule compound that has been extensively studied for its potential therapeutic uses. It was first synthesized in 2009 and has since been the subject of numerous research studies due to its promising pharmacological properties.
Applications De Recherche Scientifique
Anticancer Activity
A study by Ravinaik et al. (2021) investigated a series of substituted benzamides, including compounds similar to 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide. These compounds showed significant anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers, demonstrating their potential as chemotherapeutic agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Inhibition of Carbonic Anhydrases
Another study by Ulus et al. (2016) explored the synthesis of acridine-acetazolamide conjugates, which are structurally similar to the chemical . These conjugates effectively inhibited carbonic anhydrases, crucial enzymes in various physiological processes. The inhibition of these enzymes suggests potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).
Pro-apoptotic Effects
Yılmaz et al. (2015) conducted research on derivatives of indapamide, which shares some structural similarities with the compound . One of the derivatives showed high proapoptotic activity on melanoma cell lines, highlighting potential applications in cancer therapy, specifically targeting tumor cells (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Cytotoxic Evaluation
Govindaraj et al. (2021) synthesized Schiff bases with structural features similar to the compound . These bases demonstrated cytotoxic activity towards human breast cancer cell lines, suggesting a potential role in developing new anticancer agents (Govindaraj, Ramanathan, Rajendran, Ragu, Balachandaran, & Elanchleiyan, 2021).
Antifungal Properties
Narayana et al. (2004) synthesized benzamide derivatives with antifungal properties, indicating the potential of similar compounds, like 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide, in treating fungal infections (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
Glucose-Lowering Effect
Iino et al. (2009) discovered that 3-alkoxy-5-phenoxy-N-thiazolyl benzamides, structurally related to the compound , acted as potent glucokinase activators with glucose-lowering effects. This suggests a potential application in managing diabetes (Iino, Tsukahara, Kamata, Sasaki, Ohyama, Hosaka, Hasegawa, Chiba, Nagata, Eiki, & Nishimura, 2009).
Propriétés
IUPAC Name |
4-[cyclopropyl(methyl)sulfamoyl]-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-24(15-8-9-15)29(26,27)16-10-6-13(7-11-16)20(25)23-21-22-19-17-5-3-2-4-14(17)12-18(19)28-21/h2-7,10-11,15H,8-9,12H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJODOJDRDZWWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,6-Dimethyl-N-[1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2533844.png)
![methyl 2-[[2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2533848.png)
![4-Methyl-2-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2533850.png)
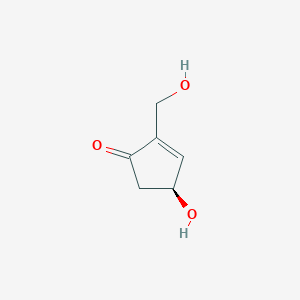
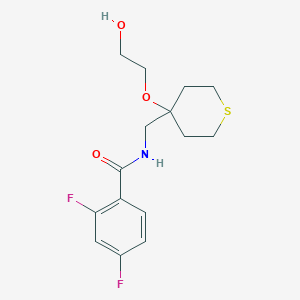
![6-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2533855.png)
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2533856.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2533857.png)
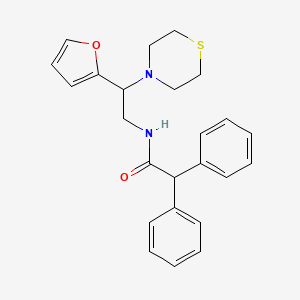
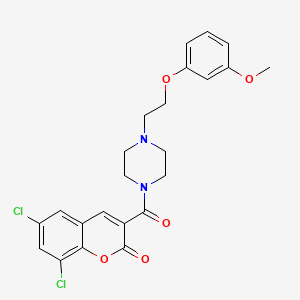
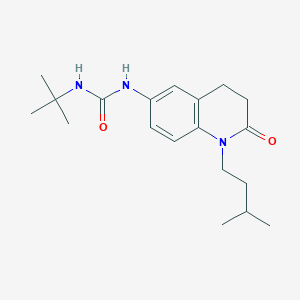
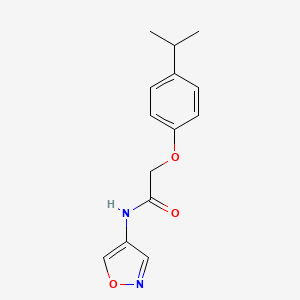
![4-chloro-N-[(2-chloro-6-methylphenyl)methyl]butanamide](/img/structure/B2533864.png)
